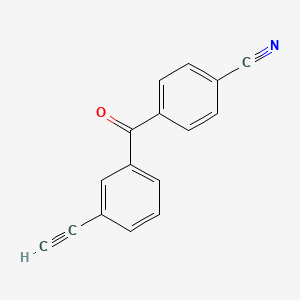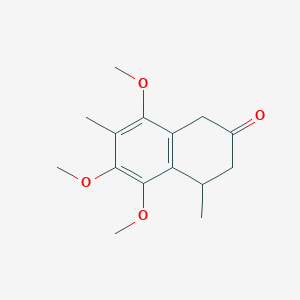![molecular formula C10H16N2O4S2 B14239378 N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide CAS No. 340185-07-1](/img/structure/B14239378.png)
N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Methanesulfonyl)phenyl]-N’-propan-2-ylsulfuric diamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, along with a propan-2-ylsulfuric diamide moiety. It is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Methanesulfonyl)phenyl]-N’-propan-2-ylsulfuric diamide typically involves multiple steps. One common method starts with the reaction of methanesulfonyl chloride with a suitable aniline derivative to form the methanesulfonyl phenyl intermediate. This intermediate is then reacted with propan-2-ylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetone, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of N-[4-(Methanesulfonyl)phenyl]-N’-propan-2-ylsulfuric diamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Methanesulfonyl)phenyl]-N’-propan-2-ylsulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
N-[4-(Methanesulfonyl)phenyl]-N’-propan-2-ylsulfuric diamide is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-(Methanesulfonyl)phenyl]-N’-propan-2-ylsulfuric diamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is valuable in both research and therapeutic contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-4-(methanesulfonyl)aniline
- 4-(Methanesulfonyl)phenylboronic acid
- N-(4-Methanesulfonylphenyl)acetamide
Uniqueness
N-[4-(Methanesulfonyl)phenyl]-N’-propan-2-ylsulfuric diamide is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of electrophilic and nucleophilic properties, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
340185-07-1 |
|---|---|
Formule moléculaire |
C10H16N2O4S2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
4-methylsulfonyl-N-(propan-2-ylsulfamoyl)aniline |
InChI |
InChI=1S/C10H16N2O4S2/c1-8(2)11-18(15,16)12-9-4-6-10(7-5-9)17(3,13)14/h4-8,11-12H,1-3H3 |
Clé InChI |
VNKIBTXSGNTCMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14239296.png)
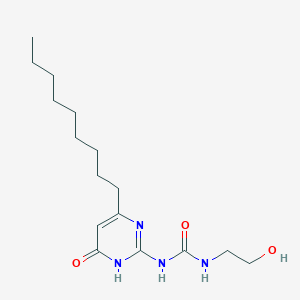
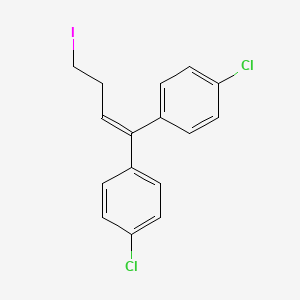
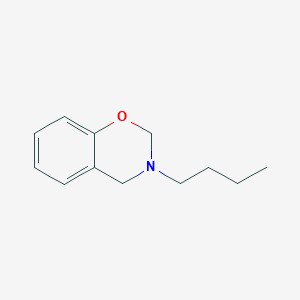
![Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate](/img/structure/B14239310.png)

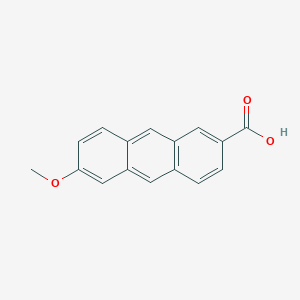
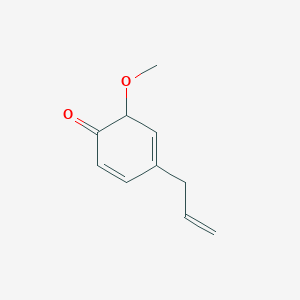
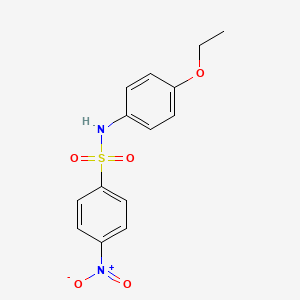
![4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine](/img/structure/B14239341.png)
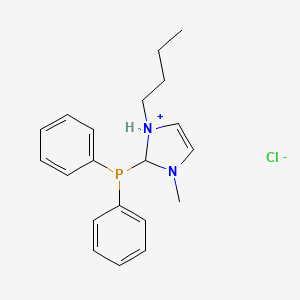
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239344.png)
